N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide is a benzamide derivative featuring a 4-tert-butyl-substituted thiazole ring and a 4-fluorobenzenesulfonamido group at the benzamide's meta position. This compound's structure combines lipophilic (tert-butyl) and electron-withdrawing (fluorine) substituents, which may enhance membrane permeability and target binding affinity.
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-[(4-fluorophenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S2/c1-20(2,3)17-12-28-19(22-17)23-18(25)13-5-4-6-15(11-13)24-29(26,27)16-9-7-14(21)8-10-16/h4-12,24H,1-3H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMLXBHOKPUXLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs, emphasizing differences in substituents and physicochemical properties:
*Estimated based on structural analysis; exact values require experimental validation.
Substituent Impact on Properties
- 4-Methyl or 4-phenyl substituents (as in AB4 or CAS 377756-87-1) reduce steric hindrance, possibly enhancing synthetic accessibility but decreasing metabolic stability .
Sulfonamide Group Variations :
- The 4-fluorobenzenesulfonamido group in the target compound introduces electron-withdrawing effects, which may enhance hydrogen bonding with biological targets compared to methylphenyl (CAS 735299-22-6) or pyrrolidinyl (CAS 377756-87-1) groups .
- Pyrrolidinylsulfonyl groups (CAS 377756-87-1) improve solubility due to the amine's basicity, whereas triazolylsulfanyl groups (AB4) may confer π-π stacking interactions in enzyme binding pockets .
Research Findings and Implications
- Biological Relevance: Analogs like AB4 (similarity score 0.500 to kinase inhibitors) suggest the target compound may interact with ATP-binding pockets or allosteric enzyme sites . Fluorinated sulfonamides (e.g., target compound) often exhibit improved pharmacokinetics over non-halogenated variants, as seen in COX-2 inhibitors like Celecoxib .
Thermodynamic Stability :
- The tert-butyl group in the target compound may stabilize the thiazole ring conformation, reducing entropy penalties during target binding compared to smaller substituents .
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